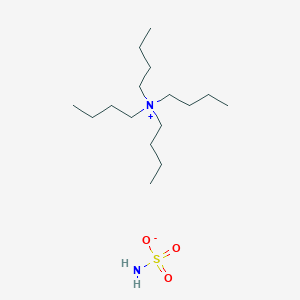
Tetrabutylammonium sulfamate
Übersicht
Beschreibung
Tetrabutylammonium is a quaternary ammonium cation with the formula [N(C4H9)4]+ . Tetrabutylammonium sulfamate is a lipophilic sulfamate that can be useful for many purposes, such as the synthesis of N-acyl sulfamates (amide N-sulfonates) from a carboxylic acid .
Synthesis Analysis
Tetrabutylammonium-based compounds have been used in various synthesis processes. For instance, Tetrabutylammonium Bromide (TBAB) has been used in the synthesis of 2,4,5-triaryl imidazoles and in the synthesis of cellulose esters .
Molecular Structure Analysis
Tetrabutylammonium is a quaternary ammonium cation with the formula [N(C4H9)4]+ . The molecular weight of Tetrabutylammonium hydrogen sulfate, a similar compound, is 339.534 .
Chemical Reactions Analysis
Tetrabutylammonium-based compounds have been used in various chemical reactions. For instance, Tetrabutylammonium hydroxide (TBAH) has been used as a catalyst in the synthesis of fullerenol, a polyhydroxylated fullerene . Tetrabutylammonium sulfamate can be used in the synthesis of N-acyl sulfamates (amide N-sulfonates) from a carboxylic acid .
Physical And Chemical Properties Analysis
The physical properties such as density, dynamic viscosity, and surface tension of aqueous tetrabutylammonium-based ionic liquids were measured experimentally by varying temperature (283.4 to 333.4 K) and concentration of ILs (10–50 wt%) at an interval of 10 K and 10 wt% respectively .
Wissenschaftliche Forschungsanwendungen
1. Environmental Science and Pollution Research
- Methods : The physical properties such as density, dynamic viscosity, and surface tension of aqueous tetrabutylammonium-based ionic liquids were measured experimentally by varying temperature (283.4 to 333.4 K) and concentration of ILs (10–50 wt%) at an interval of 10 K and 10 wt% respectively .
- Results : It was observed that both density and surface tension increase with increasing concentration of [TBA] [Br], whereas the opposite trend is observed for [TBA] [OAC] and [TBA] [OH] respectively. This is due to stronger molecular interaction between [TBA] [Br] and water compared to other ILs .
2. Intermolecular Interaction of Tetrabutylammonium and Tetrabutylphosphonium Salt Hydrates
- Methods : Intermolecular and/or interionic interaction in semi-clathrate hydrates with quaternary onium salts was directly observed using low-frequency Raman spectroscopy .
- Results : The results show that Raman peak positions were mostly correlated with the equilibrium temperatures: in the semi-clathrate hydrates with higher equilibrium temperatures, Raman peaks around 65 cm −1 appeared at a higher wavenumber and the other Raman peaks at around 200 cm −1 appeared at a lower wavenumber .
Safety And Hazards
Zukünftige Richtungen
Tetrabutylammonium-based compounds have potential for future applications. For instance, semi-clathrate hydrates of quaternary onium salts, including tetrabutylammonium, have potential for use in gas separation and storage as well as for latent heat storage materials . Additionally, tetrabutylammonium fluoride has been found useful for the preparation of alkyl fluorides .
Eigenschaften
IUPAC Name |
tetrabutylazanium;sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.H3NO3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXHZSNUJQJUFZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.NS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H38N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584992 | |
| Record name | N,N,N-Tributylbutan-1-aminium sulfamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabutylammonium sulfamate | |
CAS RN |
88144-23-4 | |
| Record name | N,N,N-Tributylbutan-1-aminium sulfamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




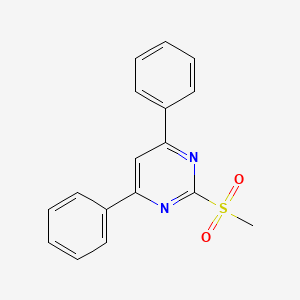
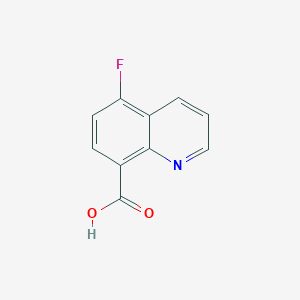
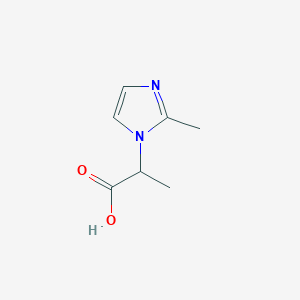
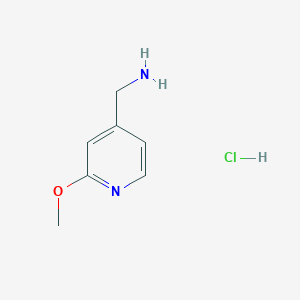
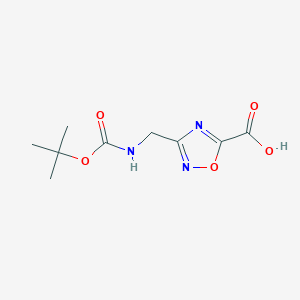
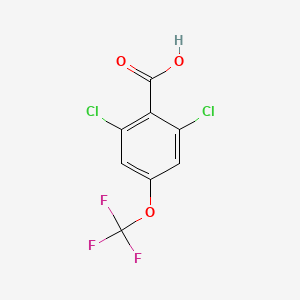
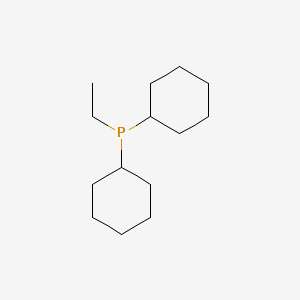
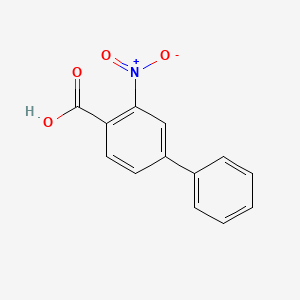
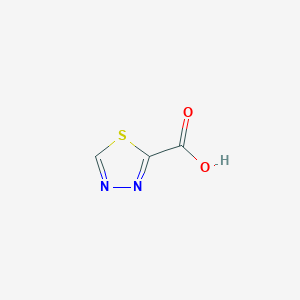
![(4'-Methyl-[1,1'-biphenyl]-4-yl)methanamine hydrochloride](/img/structure/B1602376.png)
![N-[2-Hydroxyethyl]benzamide-3-boronic acid, pinacol ester](/img/structure/B1602378.png)
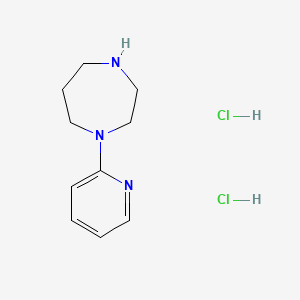
![1-(2-Chloroethyl)-4-[3-(trifluoromethyl)phenyl]piperazine dihydrochloride](/img/structure/B1602380.png)